molecular formula C23H21N3O3 B11203052 7-Methoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Methoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11203052
M. Wt: 387.4 g/mol
InChI Key: CKJPMEBZQAIDGS-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER is a complex organic compound that features a unique structure combining a methoxyphenyl group, a pyridyl group, and a dihydropyrazolobenzoxazinyl moiety

Preparation Methods

The synthesis of 5-(4-METHOXYPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrazolobenzoxazinyl structure, followed by the introduction of the methoxyphenyl and pyridyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and pyridyl groups, using reagents like sodium hydride or lithium diisopropylamide (LDA).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

5-(4-METHOXYPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: Its interactions with biological macromolecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-METHOXYPHENYL)-2-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Pyrazolobenzoxazines: These compounds share the core structure but differ in the substituents attached to the benzoxazine ring.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but lacking the pyrazolobenzoxazinyl moiety.

    Pyridyl Compounds: Molecules containing pyridyl groups but with different core structures.

This compound’s distinct structure and reactivity profile make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

7-methoxy-5-(4-methoxyphenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H21N3O3/c1-27-17-10-8-15(9-11-17)23-26-20(13-19(25-26)16-5-4-12-24-14-16)18-6-3-7-21(28-2)22(18)29-23/h3-12,14,20,23H,13H2,1-2H3

InChI Key

CKJPMEBZQAIDGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CN=CC=C4)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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